

Spectroscopic Analysis of 1-(3-Chlorophenyl)cyclopropanecarboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 1-(3-Chlorophenyl)cyclopropanecarboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-(3-Chlorophenyl)cyclopropanecarboxylic acid**, a molecule of interest in medicinal chemistry and materials science. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and provides detailed experimental protocols for obtaining such spectra.

Spectroscopic Data Summary

The following tables summarize the anticipated spectroscopic data for **1-(3-Chlorophenyl)cyclopropanecarboxylic acid** based on characteristic values for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10-12	br s	1H	-COOH
~7.2-7.4	m	4H	Ar-H
~1.6-1.7	m	2H	cyclopropane-H
~1.2-1.3	m	2H	cyclopropane-H

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~178-180	-COOH
~140-142	Ar-C (quaternary)
~134-135	Ar-C (C-Cl)
~129-130	Ar-CH
~127-128	Ar-CH
~125-126	Ar-CH
~35-40	cyclopropane-C (quaternary)
~15-20	cyclopropane-CH ₂

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (carboxylic acid dimer)
~3050	Medium	C-H stretch (aromatic)
~3010	Medium	C-H stretch (cyclopropane)
~1700	Strong	C=O stretch (carboxylic acid dimer)
~1600, ~1475	Medium-Weak	C=C stretch (aromatic ring)
~1420	Medium	O-H bend (in-plane)
~1300	Medium	C-O stretch
~1100	Medium	C-Cl stretch
~930	Broad, Medium	O-H bend (out-of-plane)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
196/198	~3:1	[M] ⁺ (Molecular ion)
151/153	Variable	[M - COOH] ⁺
139/141	Variable	[M - C ₃ H ₄ O ₂] ⁺
111	Variable	[C ₆ H ₄ Cl] ⁺
75	Variable	[C ₆ H ₃] ⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **1-(3-Chlorophenyl)cyclopropanecarboxylic acid** (5-10 mg) is prepared in deuterated chloroform (CDCl_3 , ~0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The ^1H and ^{13}C NMR spectra are recorded on a 500 MHz spectrometer. For ^1H NMR, the spectral width is set to 16 ppm, and 16 scans are acquired with a relaxation delay of 1 second. For ^{13}C NMR, a spectral width of 250 ppm is used with a proton-decoupled pulse sequence, and approximately 1024 scans are accumulated with a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

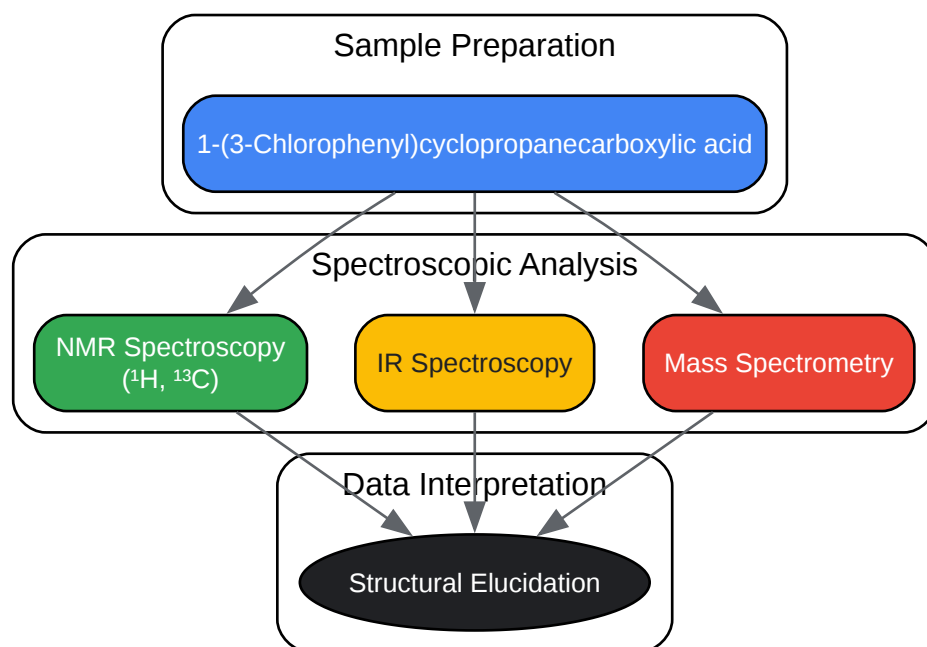
The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in a 1:100 ratio. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded in the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are acquired on a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the ion source via a direct insertion probe. The ionization energy is set to 70 eV. The mass analyzer is scanned over a mass-to-charge (m/z) range of 50-500.

Data Visualization

The logical workflow for the spectroscopic analysis of **1-(3-Chlorophenyl)cyclopropanecarboxylic acid** is illustrated in the following diagram.



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